molecular formula C10H10N2O B2695798 8-Methoxyquinolin-3-amine CAS No. 91818-21-2

8-Methoxyquinolin-3-amine

Cat. No. B2695798
Key on ui cas rn: 91818-21-2
M. Wt: 174.203
InChI Key: CUFVPQYVBQQPFT-UHFFFAOYSA-N
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Patent
US05824689

Procedure details

In 53 ml of 33%(v/v) sulfuric acid was dissolved 6.2 g of 3-amino-8-methoxy quinoline [compound (IV)]. The solution was cooled to 0° C., and to the solution was slowly dropped 2.6 g of sodium nitrite which is dissolved in 12 ml of water. The solution was agitated at 0° to 5° C. for 30 minutes. The resulting solution was dropped in 47 ml of 50%(v/v) which was kept 160° C., agitated for 1 hour, and cooled. To the solution was added 300 ml of water and neutralized with aqueous potassium carbonate. By filtering and drying the solid portion, 3.8 g of 3-hydroxy-8-methoxy quinoline [compound (V)], which is yellow-red, was obtained in a solid state.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][C:6]=2[O:12][CH3:13].N([O-])=[O:15].[Na+].C(=O)([O-])[O-].[K+].[K+]>S(=O)(=O)(O)O.O>[OH:15][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][C:6]=2[O:12][CH3:13] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
6.2 g
Type
reactant
Smiles
NC=1C=NC2=C(C=CC=C2C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=NC2=C(C=CC=C2C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was agitated at 0° to 5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting solution was dropped in 47 ml of 50%(v/v) which
CUSTOM
Type
CUSTOM
Details
was kept 160° C.
STIRRING
Type
STIRRING
Details
agitated for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
By filtering
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the solid portion, 3.8 g of 3-hydroxy-8-methoxy quinoline [compound (V)], which
CUSTOM
Type
CUSTOM
Details
was obtained in a solid state

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OC=1C=NC2=C(C=CC=C2C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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